molecular formula C54H67FN7O10PSi B12065179 2-Fluoro-I CEP

2-Fluoro-I CEP

Cat. No.: B12065179
M. Wt: 1052.2 g/mol
InChI Key: XABRTQBSJSMHIN-UHFFFAOYSA-N
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Description

2-Fluoro-I CEP, also known by its IUPAC name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is a powerful biomedical agent widely utilized in therapeutic applications against diverse ailments. It is particularly known for its role in inhibiting specific enzymes and receptors implicated in the advancement of neoplastic conditions and the proliferation of tumors.

Preparation Methods

The synthesis of 2-Fluoro-I CEP involves several steps, including the use of commercially available 2′-fluoronucleoside triphosphates . The polymerase-directed synthesis of 2′-fluoro modified DNA is a key method, utilizing thermostable DNA polymerases such as Pfu (exo−), Vent (exo−), Deep Vent (exo−), and UITma . These enzymes incorporate 2′-fluoronucleotides with reasonable efficiency, which is crucial for the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .

Chemical Reactions Analysis

2-Fluoro-I CEP undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the compound enhances its stability and resistance to nucleophilic attack . Common reagents used in these reactions include nucleophiles such as amines and thiols, which can react with the electrophilic centers in the compound . Major products formed from these reactions include substituted derivatives of this compound, which retain the core structure of the compound while introducing new functional groups .

Scientific Research Applications

2-Fluoro-I CEP has a wide range of scientific research applications. In chemistry, it is used in the synthesis of oligonucleotides for gene-targeting and suppression studies . In biology, it is utilized in the development of RNA therapeutics, where its incorporation into RNA oligonucleotides increases thermal stability and nuclease resistance . In medicine, this compound is employed in the treatment of neoplastic conditions due to its ability to inhibit specific enzymes and receptors involved in tumor proliferation. Additionally, it has industrial applications in the production of nucleic acid-based therapeutics .

Mechanism of Action

The mechanism of action of 2-Fluoro-I CEP involves its precise targeting of specific enzymes and receptors. The compound inhibits the activity of these molecular targets, thereby impeding the proliferation and metastasis of tumors. The presence of the fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of neoplastic growth.

Comparison with Similar Compounds

2-Fluoro-I CEP is unique due to its specific fluorine modification, which enhances its stability and resistance to nucleophilic attack . Similar compounds include other fluorinated nucleosides such as 2′-fluoro-2′-deoxyarabinosyladenine and 2′-fluoro-5-methyluridine . These compounds share the fluorine modification but differ in their specific molecular structures and applications . The unique structure of this compound allows for its precise targeting of enzymes and receptors, making it particularly effective in therapeutic applications.

Properties

Molecular Formula

C54H67FN7O10PSi

Molecular Weight

1052.2 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C54H67FN7O10PSi/c1-36(2)61(37(3)4)73(69-32-15-31-56)71-47-45(34-68-54(39-16-13-12-14-17-39,40-20-26-43(65-8)27-21-40)41-22-28-44(66-9)29-23-41)70-51(48(47)72-74(10,11)53(5,6)7)60-35-57-46-49(60)58-52(55)59-50(46)67-33-30-38-18-24-42(25-19-38)62(63)64/h12-14,16-29,35-37,45,47-48,51H,15,30,32-34H2,1-11H3

InChI Key

XABRTQBSJSMHIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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